molecular formula C18H17N3O3S B12316158 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B12316158
M. Wt: 355.4 g/mol
InChI Key: NKLLXTYBRVUZCR-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (hereafter referred to as the target compound) is a 1,2,4-triazole derivative with a sulfanylacetic acid moiety. Its structure features a triazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a 4-methylphenyl group.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C18H17N3O3S/c1-12-3-5-13(6-4-12)17-19-20-18(25-11-16(22)23)21(17)14-7-9-15(24-2)10-8-14/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

NKLLXTYBRVUZCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound can inhibit enzymes and proteins involved in various biological processes, leading to its antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Structural Variations

The target compound belongs to a broader class of 1,2,4-triazole-sulfanylacetic acid derivatives. Key structural variations among analogs include:

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
Compound Name/Identifier R1 (Position 4) R2 (Position 5) Additional Modifications Reference
Target compound 4-Methoxyphenyl 4-Methylphenyl Sulfanylacetic acid [4, 15]
ZINC C13035420 Cyclopropylcarbamoylmethyl 4-Methylphenyl Acetic acid chain [8]
2-((4-(2-Methoxyphenyl)-5-(pyridin-4-yl)... 2-Methoxyphenyl Pyridin-4-yl Degradation product of morpholinium salt [5]
6l (Leukotriene inhibitor) 4-Methoxyphenyl Thiophen-2-yl Trifluoromethylfuran methylthio group [11]
{[5-(1,3-Benzodioxol-5-yl)-4-phenyl...} Phenyl 1,3-Benzodioxol-5-yl Sulfanylacetic acid [14]
2-{[4-(Butan-2-yl)-5-phenyl...} Butan-2-yl Phenyl Sulfanylacetic acid [18]
Key Observations:
  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility or metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl in 6l) .
    • Bulky substituents like benzodioxol () or cyclopropylcarbamoyl () can alter binding affinity in biological targets.

Physicochemical Properties

Table 2: Molecular Properties of Selected Compounds
Compound Molecular Formula Molecular Weight LogP (Predicted) Solubility (mg/mL) Reference
Target compound C₁₈H₁₇N₃O₃S 355.41 3.2 <1 (aqueous) [15]
ZINC C13035420 C₁₅H₁₇N₅O₃S 355.39 2.8 Not reported [8]
6l (Leukotriene inhibitor) C₂₀H₁₆F₃N₃O₂S₂ 475.48 4.1 <0.5 [11]
compound C₁₇H₁₃N₃O₄S 355.37 2.5 Not reported [14]
  • The target compound has moderate lipophilicity (LogP ~3.2), comparable to ZINC C13035420 but lower than 6l, which contains a trifluoromethyl group.
  • Poor aqueous solubility is a common limitation for this class, necessitating formulation optimization .

Stability and Degradation

  • The target compound’s discontinued commercial availability () may reflect synthesis challenges or stability issues.
  • Analogous compounds, such as the morpholinium derivative in , undergo acid-catalyzed degradation to sulfanylacetic acid derivatives, indicating pH-sensitive stability .

Biological Activity

The compound 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H20N4O4S
  • Molecular Weight : 460.515 g/mol
  • Structure : The compound features a triazole ring substituted with methoxy and methylphenyl groups, linked to a sulfanyl acetic acid moiety.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that related compounds show efficacy against various pathogens, including fungi and bacteria. Specifically, compounds similar to 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid have been tested against Candida species and exhibited higher potency than conventional antifungal agents like ketoconazole .

Anticancer Properties

Triazole derivatives are also recognized for their anticancer potential:

  • Cytotoxicity assays on human breast cancer cell lines (e.g., MCF-7) revealed that certain triazole compounds inhibited cell proliferation effectively. The mechanism involves the inhibition of aromatase activity, which is crucial in estrogen biosynthesis, thereby impacting hormone-sensitive cancers .
CompoundCell LineIC50 (µM)Mechanism
3AaMCF-710Aromatase inhibition
3AcMDA-MB-23115Cell cycle arrest

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity:

  • Acetylcholinesterase Inhibition : Studies have shown that triazole derivatives can inhibit acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease. The inhibition rates were found to be superior compared to standard drugs .

Anti-inflammatory and Analgesic Effects

Triazole compounds are noted for their anti-inflammatory properties:

  • In vivo studies have reported that these compounds reduce inflammation in animal models, suggesting potential use in inflammatory diseases. The exact mechanism may involve the modulation of cytokine release and inhibition of inflammatory pathways .

Case Studies

  • Triazolothiadiazine Derivatives : A study synthesized various triazolothiadiazine derivatives and assessed their biological activities. Some exhibited significant anticancer effects against MCF-7 cells, highlighting the therapeutic potential of this chemical class .
  • Antiviral Activity : Compounds were evaluated for their antiviral effects against HIV strains in cultured cells. Results indicated that certain derivatives inhibited viral replication effectively, suggesting a promising avenue for antiviral drug development .

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